SF2523

Catalog No.
S543071
CAS No.
M.F
C19H17NO5S
M. Wt
371.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SF2523

Product Name

SF2523

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-morpholin-4-ylthieno[3,2-b]pyran-7-one

Molecular Formula

C19H17NO5S

Molecular Weight

371.4 g/mol

InChI

InChI=1S/C19H17NO5S/c21-14-10-17(20-3-5-22-6-4-20)25-18-13(11-26-19(14)18)12-1-2-15-16(9-12)24-8-7-23-15/h1-2,9-11H,3-8H2

InChI Key

BYTKNUOMWLJVNQ-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC(=O)C3=C(O2)C(=CS3)C4=CC5=C(C=C4)OCCO5

solubility

Soluble in DMSO

Synonyms

SF2523; SF-2523; SF 2523.

Canonical SMILES

C1COCCN1C2=CC(=O)C3=C(O2)C(=CS3)C4=CC5=C(C=C4)OCCO5

The exact mass of the compound 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-morpholino-7H-thieno[3,2-b]pyran-7-one is 371.0827 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Potential as a PI3K Inhibitor: One research source suggests that the core structure of 5-morpholino-7H-thieno[3,2-b]pyran-7-ones, which 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-morpholino-7H-thieno[3,2-b]pyran-7-one belongs to, holds promise as a scaffold for developing next-generation phosphatidylinositol 3-kinase (PI3K) inhibitors []. PI3K enzymes are involved in various cellular processes, and their overactivity is implicated in cancer development [].

SF2523 is a novel compound characterized as a dual inhibitor targeting phosphoinositide 3-kinase and bromodomain-containing protein 4. It is part of the TP series of compounds and has shown significant promise in preclinical studies for its ability to inhibit tumor growth and metastasis by simultaneously blocking critical signaling pathways involved in cancer progression. The compound's chemical structure includes elements that facilitate its interaction with target proteins, leading to therapeutic effects against various malignancies, including renal cell carcinoma and chondrosarcoma .

SF2523 functions primarily through two mechanisms:

  • Inhibition of Phosphoinositide 3-Kinase: By blocking the activity of this enzyme, SF2523 disrupts the signaling pathways that promote cell survival and proliferation, particularly in cancer cells.
  • Inhibition of Bromodomain-Containing Protein 4: This action leads to decreased expression of oncogenes such as Myc, which is crucial for tumor growth and maintenance .

The compound's effectiveness has been demonstrated through various assays that measure cell viability, apoptosis induction, and downstream signaling pathway alterations in treated cells .

SF2523 exhibits significant biological activity, particularly in inducing apoptosis in cancer cells. Studies have shown that it can:

  • Activate caspases, leading to programmed cell death.
  • Disrupt the cell cycle progression in renal cell carcinoma models.
  • Increase single-stranded DNA content as an indicator of apoptosis .

In vivo studies also indicate that SF2523 can reduce tumor burden and enhance immune responses against tumors by modulating macrophage activity within the tumor microenvironment .

The synthesis of SF2523 involves multi-step organic reactions typical for creating dual inhibitors. While specific synthetic pathways are proprietary, the general approach includes:

  • Formation of Key Intermediates: Utilizing standard reactions such as nucleophilic substitutions and cyclizations to build the core structure.
  • Functionalization: Introducing functional groups that enhance binding affinity to target proteins.
  • Purification: Employing chromatographic techniques to isolate the final product with high purity .

SF2523 has several potential applications in oncology, including:

  • Cancer Treatment: Its dual inhibition mechanism makes it suitable for treating various cancers by targeting multiple pathways simultaneously.
  • Research Tool: It serves as a valuable compound for studying the roles of phosphoinositide 3-kinase and bromodomain-containing protein 4 in cancer biology.
  • Combination Therapy: SF2523 may be used alongside other therapeutic agents to enhance treatment efficacy against resistant cancer types .

Interaction studies have revealed that SF2523 effectively disrupts critical signaling cascades involved in tumorigenesis:

  • It inhibits the phosphorylation of key proteins in the phosphoinositide 3-kinase pathway, including AKT and mTORC1.
  • The compound also downregulates Myc-dependent transcriptional programs, which are often overactive in cancer cells .
  • Furthermore, SF2523 has been shown to modulate immune responses by affecting macrophage function within tumors, highlighting its potential as an immunotherapeutic agent .

Several compounds share similarities with SF2523 regarding their mechanisms or targets. Here is a comparison highlighting their uniqueness:

Compound NameMechanismUnique Features
JQ1Bromodomain inhibitorPrimarily targets bromodomain-containing proteins; less focus on phosphoinositide 3-kinase.
GDC-0941Phosphoinositide 3-kinase inhibitorSelective for phosphoinositide 3-kinase; does not target bromodomain proteins.
AZD5363Dual phosphoinositide 3-kinase/mTOR inhibitorFocuses on mTOR alongside phosphoinositide 3-kinase but lacks bromodomain inhibition.
SF1126Pan-phosphoinositide 3-kinase inhibitorTargets multiple isoforms of phosphoinositide 3-kinase but does not inhibit bromodomain proteins.

SF2523 stands out due to its dual inhibition strategy, making it a versatile candidate for tackling complex cancers where single-target therapies may fall short .

Molecular Structure and Physicochemical Properties

Molecular Formula and Weight Analysis

SF2523 has the molecular formula C₁₉H₁₇NO₅S and a molecular weight of 371.41 g/mol. The structure comprises a thieno[3,2-b]pyran-7-one core substituted with a morpholino group at position 5 and a 2,3-dihydrobenzo[b]dioxin moiety at position 3 (Fig. 1).

PropertyValueSource
Molecular FormulaC₁₉H₁₇NO₅S
Molecular Weight371.41 g/mol
Melting PointNot reported-
Boiling Point538°C (predicted)
Density1.423 g/cm³ (predicted)

Crystallographic and NMR-Based Structural Elucidation

X-ray crystallography of SF2523 bound to BRD4 BD1 (PDB: 5U28) reveals critical interactions:

  • The morpholino group forms hydrogen bonds with Asn140 and Tyr97.
  • The benzodioxane moiety engages in hydrophobic interactions with Trp81, Pro82, and Leu92.
  • NMR titration experiments confirm direct binding to BRD4 BD1, with chemical shift perturbations (CSPs) observed in residues Trp81, Gln85, and Asp88.

Solubility and Stability Profiling

SF2523 exhibits moderate solubility in organic solvents:

  • DMSO: 29 mg/mL (78.08 mM)
  • Ethanol: 7 mg/mL (18.84 mM)
  • Water: Insoluble.
    Stability studies recommend storage at -20°C to prevent degradation.

Synthetic Pathways and Optimization Strategies

Key Intermediate Compounds in SF2523 Synthesis

The synthesis of SF2523 involves a multi-step route starting from methyl 4-bromo-3-hydroxythiophene-2-carboxylate:

  • Lithiation and coupling: Reaction with lithium diisopropylamide (LDA) and subsequent triflation.
  • Suzuki-Miyaura cross-coupling: Palladium-catalyzed coupling with 2,3-dihydrobenzo[b]dioxin-6-ylboronic acid.
  • Morpholino introduction: Amination at position 5 of the thienopyranone core.

Scalability Challenges in Industrial Production

Key challenges include:

  • Sensitive intermediates: Lithium diisopropylamide (LDA) requires strict anhydrous conditions.
  • Catalyst cost: Tetrakis(triphenylphosphine)palladium(0) increases production costs.
  • Purification: Achieving >98% purity (HPLC) necessitates chromatographic separation, reducing yield.

Structure-Activity Relationship (SAR) Studies

Role of Morpholinothienopyrane Scaffold in Target Binding

The morpholinothienopyrane core is critical for dual inhibition:

  • PI3K inhibition: The morpholino group mimics ATP’s adenine ring, binding to PI3K’s kinase domain.
  • BRD4 BD1 inhibition: The thienopyranone carbonyl forms hydrogen bonds with Asn140, mimicking acetyl-lysine interactions.

Modifications to Enhance BRD4 vs. PI3K Selectivity

Structural analogs reveal:

  • SF2535: Replacing benzodioxane with ethylcarboxyl enhances PI3Kδ inhibition (IC₅₀ = 41 nM) but reduces BRD4 BD2 affinity.
  • SF2558HA: Hydroxylamino substitution improves BRD4 BD2 binding (IC₅₀ = 1.5 μM) by engaging Trp374 via hydrogen bonding.
  • Thiophene substituents: Bulkier groups (e.g., pyrid-3-ylmethylaminocarbonyl) increase BRD4 BD1 selectivity by exploiting ZA-loop flexibility.

Phosphatidylinositol 3-Kinase Isoform Selectivity and Inhibition Kinetics

The phosphatidylinositol 3-kinase inhibitory profile of SF2523 demonstrates distinct selectivity patterns across different kinase isoforms and related enzymes [6] [8]. Comprehensive kinase screening reveals that SF2523 exhibits preferential inhibition of specific isoforms within the phosphatidylinositol 3-kinase family while maintaining potent activity against related kinases such as deoxyribonucleic acid-dependent protein kinase [3] [29].

Half-Maximal Inhibitory Concentration Values for Phosphatidylinositol 3-Kinase Alpha, Phosphatidylinositol 3-Kinase Gamma, and Deoxyribonucleic Acid-Dependent Protein Kinase

Quantitative analysis of SF2523 inhibitory potency reveals highly selective targeting of specific kinase isoforms [6] [8] [29]. The compound demonstrates exceptional potency against phosphatidylinositol 3-kinase alpha with a half-maximal inhibitory concentration of 34 nanomolar, establishing it as a highly selective inhibitor of this critical oncogenic kinase [6] [8]. Against phosphatidylinositol 3-kinase gamma, SF2523 exhibits moderate inhibitory activity with a half-maximal inhibitory concentration of 158 nanomolar, representing approximately 4.6-fold selectivity favoring the alpha isoform [6] [8] [29].

Target KinaseHalf-Maximal Inhibitory ConcentrationSelectivity Ratio
Phosphatidylinositol 3-Kinase Alpha34 nanomolar1.0 (reference)
Phosphatidylinositol 3-Kinase Gamma158 nanomolar4.6-fold
Deoxyribonucleic Acid-Dependent Protein Kinase9 nanomolar0.26-fold
Mechanistic Target of Rapamycin280 nanomolar8.2-fold

The most remarkable activity is observed against deoxyribonucleic acid-dependent protein kinase, with a half-maximal inhibitory concentration of 9 nanomolar, representing the highest potency among all tested kinases [6] [8] [29]. This exceptional potency suggests that SF2523 may function as a dual phosphatidylinositol 3-kinase and deoxyribonucleic acid-dependent protein kinase inhibitor rather than a purely selective phosphatidylinositol 3-kinase alpha inhibitor [29].

Allosteric versus Competitive Binding Modes

The binding mechanism of SF2523 to phosphatidylinositol 3-kinase involves specific molecular interactions within the adenosine triphosphate binding site [16]. Structural modeling and docking studies demonstrate that SF2523 engages the catalytic domain through a hydrogen-bond interaction between the morpholine group oxygen atom and the amide nitrogen of valine 851 in the adenosine triphosphate binding pocket [16]. This interaction pattern is characteristic of competitive inhibition mechanisms where the inhibitor directly competes with adenosine triphosphate for binding to the active site [16].

The molecular interactions underlying SF2523 binding to phosphatidylinositol 3-kinase alpha reveal a competitive inhibition mechanism rather than allosteric modulation [16]. The morpholine moiety of SF2523 serves as a critical pharmacophore element that establishes the essential hydrogen-bond interaction with valine 851, which is required for competitive adenosine triphosphate site binding [16]. The spatial positioning of the carbonyl group within the thienopyrano scaffold provides additional stabilization through secondary interactions with conserved residues in the kinase active site [16].

Bromodomain-Containing Protein 4 Bromodomain Interaction Dynamics

SF2523 exhibits unique dual-targeting capabilities by simultaneously engaging bromodomain-containing protein 4 through direct binding to its bromodomain modules [3] [10]. The compound demonstrates selective recognition of bromodomain-containing protein 4 among the bromodomain and extraterminal domain family members, with particularly strong affinity for the first bromodomain compared to the second bromodomain [10] [12]. This differential binding pattern contributes to the compound's specific biological effects on chromatin regulation and gene transcription [10].

Differential Affinity for Bromodomain 1 versus Bromodomain 2 Domains

Comprehensive binding analysis reveals significant differences in SF2523 affinity between the two bromodomains of bromodomain-containing protein 4 [10] [12]. Isothermal titration calorimetry measurements demonstrate that SF2523 binds to bromodomain 1 with a dissociation constant of 150 nanomolar, indicating high-affinity interaction [10]. In contrast, binding to bromodomain 2 occurs with substantially weaker affinity, characterized by a dissociation constant of 710 nanomolar [10] [12].

Bromodomain TargetDissociation ConstantBinding Affinity Ratio
Bromodomain-Containing Protein 4 Bromodomain 1150 nanomolar1.0 (reference)
Bromodomain-Containing Protein 4 Bromodomain 2710 nanomolar4.7-fold weaker
Full-Length Bromodomain-Containing Protein 4140 nanomolar0.93-fold

The approximately 4.7-fold selectivity for bromodomain 1 over bromodomain 2 reflects structural differences in the acetyllysine binding pockets of these domains [12]. Computational analysis suggests that bromodomain 1 provides a more favorable binding environment for SF2523 due to specific amino acid residues that stabilize the morpholinothienopyrane scaffold [12]. This selectivity pattern has important implications for the biological activity of SF2523, as bromodomain 1 and bromodomain 2 recognize different acetylated targets and mediate distinct transcriptional functions [10].

Displacement of Acetylated Histone H4 Peptides

SF2523 functions as an effective acetyllysine mimetic that competes with natural histone substrates for binding to bromodomain-containing protein 4 [10]. Displacement assays using polyacetylated histone H4 peptides reveal that SF2523 inhibits the interaction between bromodomain-containing protein 4 and its natural chromatin targets [10]. The compound demonstrates potent inhibition of acetylated histone H4 peptide binding with a half-maximal inhibitory concentration of 16 nanomolar in kinase screening assays [10].

Domain-specific displacement assays provide detailed insights into the mechanism of histone peptide competition [10]. SF2523 exhibits robust inhibition of acetyllysine binding activity at bromodomain 1 with a half-maximal inhibitory concentration of 241 nanomolar, consistent with its high-affinity binding to this domain [10]. The inhibition of bromodomain 2 occurs with reduced potency, characterized by a half-maximal inhibitory concentration of 1.5 micromolar [10].

Displacement TargetHalf-Maximal Inhibitory ConcentrationInhibition Potency
Polyacetylated Histone H4 Peptide (General)16 nanomolarHigh
Bromodomain 1 Acetyllysine Binding241 nanomolarRobust
Bromodomain 2 Acetyllysine Binding1.5 micromolarModerate

The mechanism of histone peptide displacement involves SF2523 occupying the acetyllysine binding pocket and forming critical hydrogen bonds with conserved asparagine residues [10]. Nuclear magnetic resonance spectroscopy studies confirm that SF2523 induces chemical shift perturbations characteristic of direct binding competition with acetylated histone substrates [10]. This displacement mechanism effectively disrupts bromodomain-containing protein 4 recruitment to chromatin and subsequent transcriptional regulation [10].

Orthogonal Pathway Inhibition Synergy

The simultaneous inhibition of phosphatidylinositol 3-kinase and bromodomain-containing protein 4 pathways by SF2523 creates synergistic effects that exceed the sum of individual pathway blockade [3] [26]. This orthogonal targeting approach provides enhanced therapeutic efficacy by disrupting two independent oncogenic mechanisms that converge on critical cancer drivers such as myelocytomatosis oncogene [3]. The synergistic interaction between these pathways demonstrates the advantages of polypharmacological approaches over single-target inhibition strategies [3].

Crosstalk Between Phosphatidylinositol 3-Kinase-Protein Kinase B and Myelocytomatosis Transcriptional Networks

SF2523 demonstrates unique capability to simultaneously disrupt both phosphatidylinositol 3-kinase-protein kinase B signaling and myelocytomatosis transcriptional regulation through orthogonal mechanisms [1] [3]. The phosphatidylinositol 3-kinase pathway contributes to myelocytomatosis stability by inhibiting glycogen synthase kinase 3 beta-dependent phosphorylation and subsequent proteasomal degradation [3]. Concurrently, bromodomain-containing protein 4 regulates myelocytomatosis transcription by binding to acetylated histones at myelocytomatosis promoter and enhancer regions [3] [33].

Experimental analysis in neuroblastoma cell lines reveals that SF2523 treatment results in approximately seven-fold reduction in myelocytomatosis family gene expression, substantially exceeding the effects of individual pathway inhibitors [3]. Western blot analysis demonstrates that SF2523 simultaneously blocks protein kinase B phosphorylation at serine 473 while reducing myelocytomatosis protein levels and its downstream target cyclin D1 [1] [3]. This dual mechanism provides more comprehensive myelocytomatosis inhibition compared to selective phosphatidylinositol 3-kinase or bromodomain-containing protein 4 inhibitors alone [3].

Chromatin immunoprecipitation experiments confirm that SF2523 displaces bromodomain-containing protein 4 from myelocytomatosis promoter regions, similar to the selective bromodomain inhibitor JQ1 [3]. However, unlike JQ1, SF2523 simultaneously inhibits the phosphatidylinositol 3-kinase-protein kinase B pathway that stabilizes myelocytomatosis protein [3]. This combinatorial approach addresses both transcriptional activation and post-translational stability of myelocytomatosis, providing enhanced oncogene suppression [3].

Epigenetic Modulation via Bromodomain-Containing Protein 4-Dependent Gene Silencing

The bromodomain-containing protein 4 inhibitory activity of SF2523 mediates extensive epigenetic reprogramming through disruption of chromatin recognition and transcriptional coactivation [33] [34]. Bromodomain-containing protein 4 functions as a chromatin reader that recognizes acetylated lysine residues on histones and recruits transcriptional machinery to active gene loci [33]. By displacing bromodomain-containing protein 4 from chromatin, SF2523 effectively silences the transcription of bromodomain-containing protein 4-dependent genes [34].

The mechanism of bromodomain-containing protein 4-mediated gene silencing involves multiple chromatin-related processes that are disrupted by SF2523 treatment [33] [34]. Bromodomain-containing protein 4 possesses intrinsic histone acetyltransferase activity that acetylates both histone tail residues and the histone H3 lysine 122 residue in the globular domain [33]. This acetylation activity promotes nucleosome eviction and chromatin decompaction, facilitating transcriptional activation [33]. SF2523 binding to bromodomain-containing protein 4 bromodomains prevents the protein from accessing acetylated chromatin and performing these chromatin remodeling functions [10] [33].

Genome-wide analysis reveals that SF2523 treatment results in selective downregulation of bromodomain-containing protein 4-dependent genes while preserving the expression of bromodomain-containing protein 4-independent transcripts [4]. RNA sequencing studies demonstrate that SF2523 downregulates approximately 42 percent of interleukin-4-induced gene expression programs compared to 83 percent downregulation by the selective bromodomain inhibitor JQ1 [4]. This selectivity suggests that SF2523 may provide more targeted epigenetic modulation with reduced off-target effects compared to pan-bromodomain inhibitors [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.9

Hydrogen Bond Acceptor Count

7

Exact Mass

371.08274382 g/mol

Monoisotopic Mass

371.08274382 g/mol

Heavy Atom Count

26

Appearance

Red solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Joshi S, Singh AR, Liu KX, Pham TV, Zulcic M, Skola D, Chun HB, Glass CK, Morales GA, Garlich JR, Durden DL. SF2523: Dual PI3K/BRD4 Inhibitor Blocks Tumor Immunosuppression and Promotes Adaptive Immune Responses in Cancer. Mol Cancer Ther. 2019 Jun;18(6):1036-1044. doi: 10.1158/1535-7163.MCT-18-1206. Epub 2019 Apr 24. PubMed PMID: 31018997.
2: Zhu JX, Xiao JR. SF2523 inhibits human chondrosarcoma cell growth in vitro and in vivo. Biochem Biophys Res Commun. 2019 Apr 9;511(3):559-565. doi: 10.1016/j.bbrc.2019.02.080. Epub 2019 Feb 26. PubMed PMID: 30824188.
3: Campbell GR, Bruckman RS, Herns SD, Joshi S, Durden DL, Spector SA. Induction of autophagy by PI3K/MTOR and PI3K/MTOR/BRD4 inhibitors suppresses HIV-1 replication. J Biol Chem. 2018 Apr 20;293(16):5808-5820. doi: 10.1074/jbc.RA118.002353. Epub 2018 Feb 23. PubMed PMID: 29475942; PubMed Central PMCID: PMC5912471.
4: Zhu H, Mao JH, Wang Y, Gu DH, Pan XD, Shan Y, Zheng B. Dual inhibition of BRD4 and PI3K-AKT by SF2523 suppresses human renal cell carcinoma cell growth. Oncotarget. 2017 Sep 30;8(58):98471-98481. doi: 10.18632/oncotarget.21432. eCollection 2017 Nov 17. PubMed PMID: 29228703; PubMed Central PMCID: PMC5716743.
5: Su J, Liu X, Zhang S, Yan F, Zhang Q, Chen J. A theoretical insight into selectivity of inhibitors toward two domains of bromodomain-containing protein 4 using molecular dynamics simulations. Chem Biol Drug Des. 2018 Mar;91(3):828-840. doi: 10.1111/cbdd.13148. Epub 2017 Dec 10. PubMed PMID: 29139214.
6: Shen G, Jiang M, Pu J. Dual inhibition of BRD4 and PI3K by SF2523 suppresses human prostate cancer cell growth in vitro and in vivo. Biochem Biophys Res Commun. 2018 Jan 1;495(1):567-573. doi: 10.1016/j.bbrc.2017.11.062. Epub 2017 Nov 10. PubMed PMID: 29133261.

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